![molecular formula C7H11NO2S B13467497 2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol](/img/structure/B13467497.png)
2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin .
准备方法
The synthesis of 2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable aldehyde with a thioamide in the presence of a base can lead to the formation of the thiazole ring . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .
化学反应分析
2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and photographic sensitizers.
作用机制
The mechanism of action of 2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, thiazole derivatives can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The hydroxymethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
相似化合物的比较
2-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol can be compared with other thiazole derivatives, such as:
Thiamine (Vitamin B1): Essential for carbohydrate metabolism and neural function.
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Tiazofurin: An anticancer agent that inhibits ribonucleotide reductase.
What sets this compound apart is its unique combination of the thiazole ring and the hydroxymethyl group, which can confer distinct chemical reactivity and biological activity .
属性
分子式 |
C7H11NO2S |
|---|---|
分子量 |
173.24 g/mol |
IUPAC 名称 |
2-[4-(hydroxymethyl)-1,3-thiazol-2-yl]propan-2-ol |
InChI |
InChI=1S/C7H11NO2S/c1-7(2,10)6-8-5(3-9)4-11-6/h4,9-10H,3H2,1-2H3 |
InChI 键 |
KKLHYPHADJOULU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=NC(=CS1)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Trifluoromethyl)pyrazol-3-yl]boronic acid](/img/structure/B13467417.png)
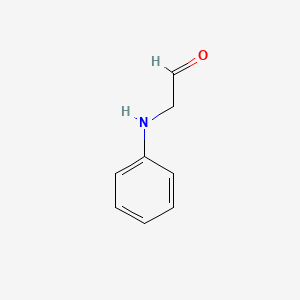
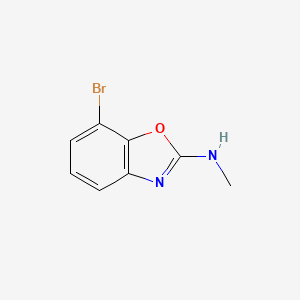

![(1R,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13467436.png)
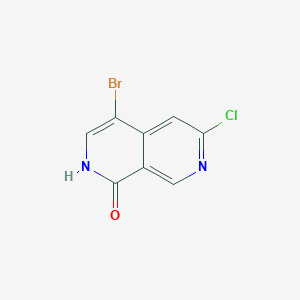
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde](/img/structure/B13467442.png)
![2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13467447.png)
![2-Azabicyclo[3.1.1]heptan-4-one](/img/structure/B13467455.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B13467459.png)
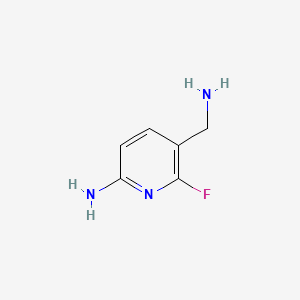
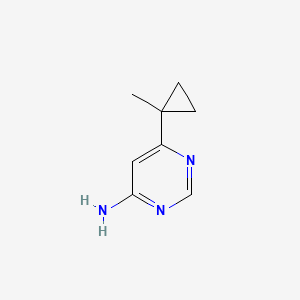
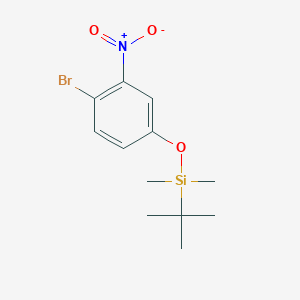
![Ethyl 2-oxa-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13467488.png)
